molecular formula C9H11IO B1628064 2-Iodo-5-methoxy-1,3-dimethylbenzene CAS No. 90609-47-5

2-Iodo-5-methoxy-1,3-dimethylbenzene

Cat. No. B1628064
CAS RN: 90609-47-5
M. Wt: 262.09 g/mol
InChI Key: HHHQYOBWFSJKDJ-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxy-1,3-dimethylbenzene, also known as o-iodoveratrole, is a chemical compound that belongs to the family of methoxybenzenes. It is a white to off-white crystalline solid that is used in various scientific research applications. This compound is synthesized using different methods and has been found to have significant biochemical and physiological effects.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Carbazomycin B : The compound was used in the synthesis of carbazomycin B, highlighting its role in complex organic synthesis. This process involved multiple steps, including iodination, acetylation, reduction, and several other reactions, demonstrating the versatility of 2-Iodo-5-methoxy-1,3-dimethylbenzene in organic synthesis (Crich & Rumthao, 2004).

Chemical Properties and Interactions

  • Study of Halonium Ylides Mechanism : Research involving the stereochemical course of 1,4 alkyl group migration in hypervalent halonium ylides used related compounds to 2-Iodo-5-methoxy-1,3-dimethylbenzene. This study is significant in understanding rearrangement reactions in organic chemistry (Moriarty et al., 2008).
  • Investigation of Chemical Shifts in NMR Spectroscopy : The compound has been studied for its behavior in nuclear magnetic resonance (NMR) spectroscopy. Such studies are essential for understanding molecular structure and behavior in different chemical environments (Kitching et al., 1980).

Material Science and Electronic Applications

  • Development of Organic Semiconductor Thin Films : A derivative of 2-Iodo-5-methoxy-1,3-dimethylbenzene, 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, was synthesized and used as an n-type dopant for fullerene C(60) in organic semiconductor thin films, demonstrating potential applications in electronic devices (Wei et al., 2012).

Applications in Crystallography

  • Crystal Structure Analysis : Studies have been conducted on compounds structurally similar to 2-Iodo-5-methoxy-1,3-dimethylbenzene for crystal structure analysis. Such research contributes to our understanding of molecular arrangements and interactions in the solid state (Liu et al., 2001).

Thermochemical Studies

  • Thermochemistry of Halogen-Substituted Methylbenzenes : Thermochemical properties of halogen-substituted methylbenzenes, related to 2-Iodo-5-methoxy-1,3-dimethylbenzene, have been explored. Such studies are critical in understanding the energetic aspects of these compounds under various conditions (Verevkin et al., 2015).

Future Directions

: NIST Chemistry WebBook : ChemicalBook

properties

IUPAC Name

2-iodo-5-methoxy-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHQYOBWFSJKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563356
Record name 2-Iodo-5-methoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-methoxy-1,3-dimethylbenzene

CAS RN

90609-47-5
Record name 2-Iodo-5-methoxy-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90609-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-methoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

O-Methyl-3,5-dimethyl-4-iodophenol was prepared by etherifying 3,5-dimethyl-4-iodophenol as follows: In a 1 l three-necked flask equipped with an overhead stirrer were placed 63.7 g (257 mmol) of 3,5-dimethyl-4-iodophenol, 70.9 g (513 mmol) potassium carbonate, 400 ml acetone and 47.5 ml (108 g, 760 mmol) methyl iodide. The reaction mixture was refluxed for 15 hours, cooled, the precipitate filtered and washed with acetone. The combined acetone washes were concentrated under reduced pressure, dissolved in methylene chloride, washed successively with 5% sodium hydroxide, saturated sodium bisulfite and water. After drying over magnesium sulfate and filtering, the solvent was removed under reduced pressure to afford a tan oil. Recrystallization from hot methanol with cooling to room temperature and then -78° C. afforded 58.2 g (86% yield) of white needles, mp 33°-34° C., which were identified as O-methyl-3,5-dimethy-4-iodophenol. 1H NMR analysis indicated: (δ, CDCl3) 6.56 (s, 2H), 3.67 (s, 3H) and 2.37 (s, 6H). Mass spectrum analysis indicated: (m/e) 262 (m+, 100%), 247, 219, 135 and 91.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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63.7 g
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70.9 g
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47.5 mL
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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